molecular formula C4H5N5O B1664207 8-Azahypoxanthine CAS No. 2683-90-1

8-Azahypoxanthine

Cat. No.: B1664207
CAS No.: 2683-90-1
M. Wt: 139.12 g/mol
InChI Key: CKNDSAMZNSQIHY-UHFFFAOYSA-N
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Description

8-Azahypoxanthine is a triazolopyrimidine that consists of 1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine bearing an oxo substituent at position 7 . It is an inhibitor of hypoxanthine-guanine phosphoribosyl transferase (HGPRT) and has antitumor activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H3N5O . It has a molecular weight of 137.10 . The SMILES representation is O=C1C2=C(N=CN1)NN=N2 .

Scientific Research Applications

Radiosensitizing Effects

Research on mice has demonstrated that 8-azahypoxanthine exhibits a radiosensitizing effect on haemopoietic stem cells and leucotic cells. This suggests its potential use in enhancing the effectiveness of radiotherapy in certain medical conditions (Volchkov & Mikhailova, 1984).

Plant Growth Regulation

This compound, in its various forms such as 2-azahypoxanthine (AHX) and 2-aza-8-oxohypoxanthine (AOH), has been found to exist endogenously in plants and is biosynthesized via a new purine metabolic pathway. These compounds, referred to as fairy chemicals, have been observed to enhance the yields of crops like rice and wheat, suggesting their application in agriculture as a new family of plant hormones (Kawagishi, 2018); (Ma et al., 2015).

Xanthine Oxidase Inhibition

Studies have synthesized and tested several new 2-n-alkyl-8-azahypoxanthines for their inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. This research highlights the potential of this compound derivatives as therapeutic agents targeting specific metabolic pathways (Biagi et al., 1989).

Metabolic Effects

The metabolism and effects of compounds like 2-azahypoxanthine have been studied to understand their cytotoxic properties. This research is crucial in elucidating the biochemical pathways involved and their potential implications in medical therapies (Bennett et al., 1985).

Cosmetic Applications

A clinical study involving 2-aza-8-oxohypoxanthine (AOH) evaluated its efficacy on human skin. Results indicated significant improvements in skin barrier function against water loss, showcasing its potential use in cosmetic products (Aoshima et al., 2021).

Mechanism of Action

Target of Action

The primary target of 8-Azahypoxanthine is the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

This compound acts as an inhibitor of HGPRT . It interacts with the enzyme, preventing it from performing its normal function in the purine salvage pathway .

Biochemical Pathways

This compound affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . By inhibiting HGPRT, this compound disrupts this pathway, potentially affecting the synthesis of nucleotides and other downstream effects.

Result of Action

The inhibition of HGPRT by this compound can lead to a disruption in the purine salvage pathway, potentially affecting nucleotide synthesis . This disruption could have various molecular and cellular effects, depending on the specific biological context. For instance, it has been suggested that this compound has antitumor activity .

Properties

IUPAC Name

2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYCNOOAHGFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062590
Record name 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-90-1
Record name 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2683-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azahypoxanthine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azahypoxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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